molecular formula C10H13NO5S B13812777 Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate CAS No. 620612-15-9

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate

Cat. No.: B13812777
CAS No.: 620612-15-9
M. Wt: 259.28 g/mol
InChI Key: UGQNIPSTEHXMQA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce methylthio derivatives .

Scientific Research Applications

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

Comparison: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

620612-15-9

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 4-(methanesulfonamido)-2-methoxybenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-9-6-7(11-17(3,13)14)4-5-8(9)10(12)16-2/h4-6,11H,1-3H3

InChI Key

UGQNIPSTEHXMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)OC

Origin of Product

United States

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